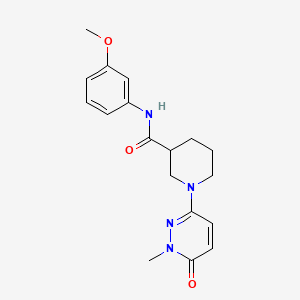

N-(3-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

Description

This compound features a piperidine-3-carboxamide core linked to a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety and a 3-methoxyphenyl group. The 3-methoxyphenyl substituent may enhance lipophilicity and influence receptor binding through aromatic interactions. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest its relevance in medicinal chemistry.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-21-17(23)9-8-16(20-21)22-10-4-5-13(12-22)18(24)19-14-6-3-7-15(11-14)25-2/h3,6-9,11,13H,4-5,10,12H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKICIOMPALOBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a piperidine ring, a pyridazinone moiety, and a methoxyphenyl group. The synthesis typically involves multi-step organic reactions, including the condensation of appropriate aldehydes with primary amines, followed by cyclization and functional group modifications. Catalysts such as Lewis acids are often employed to facilitate the formation of the dihydropyridine ring .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives with similar structural features have demonstrated significant antiproliferative effects against various cancer cell lines, including human colon cancer (HT29) and prostate cancer (DU145). Molecular docking studies suggest that these compounds may interact effectively with key targets involved in cancer cell proliferation .

Anticonvulsant Properties

The biological activity of related compounds has also been investigated for anticonvulsant effects. For instance, certain thiazole-bearing molecules have shown promising results in eliminating tonic extensor phases in animal models, indicating potential therapeutic applications in epilepsy . The structure–activity relationship (SAR) analysis points to the importance of specific functional groups in enhancing anticonvulsant efficacy.

Enzyme Inhibition

Another area of interest is the inhibition of cytochrome P450 enzymes. Compounds with structural similarities to this compound have been evaluated for their ability to inhibit CYP3A4, which is crucial for drug metabolism. Notably, certain derivatives exhibited potent reversible inhibition and time-dependent inhibition (TDI), raising concerns about potential drug-drug interactions .

Table 1: Summary of Biological Activities

| Activity Type | Compound Example | IC50 Value | Notes |

|---|---|---|---|

| Anticancer | Similar pyridazinone derivatives | Varies by study | Effective against HT29 and DU145 cells |

| Anticonvulsant | Thiazole-integrated analogues | ED50 not specified | Significant protection in animal models |

| CYP Inhibition | Various related compounds | IC50 = 0.34 μM | Notable TDI observed |

Detailed Research Findings

- Anticancer Studies : A study indicated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines. The presence of specific functional groups was linked to enhanced activity.

- Anticonvulsant Research : In vivo studies demonstrated that compounds with methoxy groups showed significant anticonvulsant activity compared to controls.

- Cytochrome P450 Interaction : Detailed kinetic studies revealed that some derivatives could significantly inhibit CYP3A4 activity, raising concerns about their use in combination therapies due to potential interactions.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a lead structure for the development of new therapeutics. Its unique molecular framework allows for modifications that can enhance efficacy and reduce toxicity. The design and synthesis of derivatives have been explored to optimize biological activity.

Table 1: Structural Modifications and Biological Activities

| Compound Derivative | Modification Type | Biological Activity |

|---|---|---|

| Derivative A | Substitution at N-position | Increased anti-inflammatory activity |

| Derivative B | Alteration of the methoxy group | Enhanced CNS penetration |

| Derivative C | Introduction of halogens | Improved anticancer properties |

Pharmacological Studies

Recent studies have highlighted the compound's pharmacological profiles, particularly its effects on various biological targets:

- Anticonvulsant Activity : In a study involving picrotoxin-induced seizures, derivatives of this compound showed promising anticonvulsant properties, indicating potential use in epilepsy treatment .

- Anticancer Properties : The compound has been evaluated for its anticancer effects against various cell lines, demonstrating significant cytotoxicity. Specifically, it has shown efficacy against prostate and breast cancer cell lines .

Mechanistic Insights

Understanding the mechanism of action is crucial for the development of effective therapeutics. The compound's interaction with specific receptors and enzymes has been investigated:

- Receptor Binding : Studies suggest that the compound may act as an antagonist at certain neurotransmitter receptors, which could explain its neuroprotective effects .

- Enzyme Inhibition : It has been identified as a potent inhibitor of carbonic anhydrase, which is relevant for developing treatments for conditions like glaucoma and obesity .

Case Studies

Several case studies have documented the therapeutic potential of N-(3-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide:

Case Study 1: Anticancer Activity

In vitro studies showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests a mechanism by which it can selectively target malignant cells while sparing normal cells.

Case Study 2: Neuroprotective Effects

A preclinical model demonstrated that treatment with this compound resulted in reduced neuronal damage following ischemic events. This positions it as a candidate for further development in neurodegenerative diseases.

Conclusion and Future Directions

This compound shows substantial promise across multiple therapeutic areas. Ongoing research is essential to fully elucidate its mechanisms and optimize its pharmacological properties for clinical use.

Future studies should focus on:

- Comprehensive toxicity assessments.

- Long-term efficacy evaluations in animal models.

- Exploration of combination therapies to enhance therapeutic outcomes.

Comparison with Similar Compounds

Notes and Limitations

Data Gaps : Pharmacokinetic (e.g., bioavailability, half-life) and pharmacodynamic (e.g., IC50) data are absent in the provided evidence, necessitating experimental validation.

Structural Hypotheses : Comparisons rely on substituent effects (e.g., sulfonamide solubility, benzimidazole DNA binding) rather than direct activity data.

Synthetic Complexity : Analogs with heteroaromatic systems (e.g., pyrazine, thiophene) may require advanced synthetic routes .

Q & A

What are the established synthetic routes for N-(3-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, and how are intermediates purified?

Level : Basic

Methodological Answer :

The synthesis typically involves multi-step reactions:

Coupling Reactions : Use activating agents like HBTU or BOP with tertiary amines (e.g., EtN) in THF to couple the pyridazinone core with the piperidine-carboxamide moiety .

Functional Group Modifications : Methoxyphenyl groups are introduced via nucleophilic substitution or amidation under reflux conditions .

Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:1) is standard. Intermediate purity is confirmed by TLC and HPLC (>95%) .

Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Level : Basic

Methodological Answer :

- NMR Spectroscopy : H and C NMR in DMSO-d or CDCl resolve methoxyphenyl (δ 3.75 ppm) and dihydropyridazine (δ 6.2–6.8 ppm) protons .

- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H] at m/z 385.1662) .

- X-ray Crystallography : SHELXL refines single-crystal data (Mo-Kα radiation, λ = 0.71073 Å) to resolve torsional angles and hydrogen bonding .

How do structural modifications to the pyridazine ring impact biological activity?

Level : Advanced

Methodological Answer :

Structure-activity relationship (SAR) studies reveal:

| Modification Site | Effect on Activity | Example Reference |

|---|---|---|

| Pyridazine C-6 (oxo group) | Loss of hydrogen bonding reduces kinase inhibition | |

| Piperidine C-3 (carboxamide) | Bulky substituents enhance selectivity for GPCR targets | |

| Methoxyphenyl position | Meta-substitution improves metabolic stability vs. para | |

| Experimental Design : Parallel synthesis of analogs followed by in vitro IC profiling against target enzymes (e.g., kinases) . |

What challenges arise in resolving crystallographic disorder in the piperidine ring?

Level : Advanced

Methodological Answer :

Disorder in the piperidine ring is common due to conformational flexibility. Mitigation strategies include:

- Low-Temperature Data Collection (100 K) to reduce thermal motion .

- TWINABS for twinned crystals and SHELXL refinement with PART instructions for split positions .

- DFT Calculations : Compare experimental and theoretical torsion angles to validate occupancy ratios .

How can discrepancies between in vitro potency and in vivo efficacy be addressed?

Level : Advanced

Methodological Answer :

Contradictions may stem from poor bioavailability or off-target effects. Methods to resolve:

Pharmacokinetic Profiling : Microsomal stability assays (e.g., human liver microsomes, t) and plasma protein binding (equilibrium dialysis) .

Orthogonal Assays : Confirm target engagement using SPR (e.g., KD = 12 nM) or cellular thermal shift assays (CETSA) .

Metabolite ID : LC-HRMS identifies active metabolites that may contribute to in vivo effects .

What methodologies are used to study target binding kinetics?

Level : Advanced

Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) and measure association/dissociation rates (k/k) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry .

- Mutagenesis : Replace key residues (e.g., Tyr321 in the ATP pocket) to validate docking predictions .

Which in vitro assays are prioritized for initial biological screening?

Level : Basic

Methodological Answer :

- Enzyme Inhibition : Fluorescence-based assays (e.g., Z′-LYTE™ for kinases) at 10 µM .

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (48 h exposure) .

- Solubility : Shake-flask method in PBS (pH 7.4) with LC-UV quantification .

How is stereochemical purity of chiral intermediates validated?

Level : Advanced

Methodological Answer :

- Chiral HPLC : Use Chiralpak® IA column (n-hexane:IPA 90:10) to separate enantiomers (R = 8.2 vs. 9.7 min) .

- Optical Rotation : Compare [α] values with literature (e.g., +32° for (S)-isomer) .

- X-ray Anomalous Dispersion : Confirm absolute configuration using Cu-Kα radiation .

What computational tools predict metabolic hotspots?

Level : Advanced

Methodological Answer :

- CYP450 Metabolism : Use StarDrop® or Schrödinger’s ADMET Predictor to flag labile sites (e.g., demethylation of methoxyphenyl) .

- MD Simulations : GROMACS simulations (10 ns) identify solvent-exposed regions prone to oxidation .

How are off-target effects systematically profiled?

Level : Advanced

Methodological Answer :

- Broad-Panel Screening : Eurofins CEREP panel (100+ targets at 10 µM) .

- Kinase Selectivity : KINOMEscan® (DiscoverX) at 1 µM (S score(10) < 0.1 indicates high selectivity) .

- Transcriptomics : RNA-seq of treated vs. untreated cells to identify pathway dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.